molecular formula C10H12N2O B6231038 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 123094-68-8

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B6231038
CAS No.: 123094-68-8
M. Wt: 176.21 g/mol
InChI Key: YLCSAESVARRUJI-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one (CAS 123094-68-8) is a chiral tetrahydroquinoline derivative of significant interest in medicinal chemistry and asymmetric synthesis. Tetrahydroquinoline scaffolds are privileged structures found in a wide variety of natural alkaloids and synthetic bioactive compounds . This compound serves as a key synthetic intermediate for the development of novel ligands in homogeneous catalysis. Chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as the well-known CAMPY ligands, have demonstrated exceptional performance in transition metal complexes for asymmetric transformations, including the asymmetric transfer hydrogenation (ATH) of challenging imines like dihydroisoquinolines, which are key precursors to biologically active alkaloids . Furthermore, substituted tetrahydroquinolines are extensively investigated for their diverse biological properties. Research indicates that analogues, particularly those featuring an 8-amino group, exhibit notable antiproliferative activity against a panel of human cancer cell lines, including colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for such bioactive compounds often involves the induction of mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The specific stereochemistry of the chiral center in these molecules is critical for their biological activity and their efficacy in inducing enantioselectivity in catalytic applications . With a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol, this reagent is a valuable building block for researchers in drug discovery and organometallic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

123094-68-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-7-methyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C10H12N2O/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3,11H2,1H3

InChI Key

YLCSAESVARRUJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=N2)N)C(=O)C1

Purity

95

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for Tetrahydroquinolin-5-One Formation

The Gould-Jacobs reaction provides a robust pathway to assemble the tetrahydroquinolin-5-one scaffold. This method involves condensation of β-keto esters with appropriately substituted anilines or their derivatives. For instance, ethyl 3-aminobut-2-enoate reacts with 1,3-cyclohexanedione under acidic conditions to yield ethyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Adapting this approach for the target compound requires substitution of 1,3-cyclohexanedione with a 7-methyl variant, though synthetic routes for such precursors remain underexplored in the literature.

Reaction Conditions

  • Reactants : Ethyl 3-aminobut-2-enoate, 1,3-cyclohexanedione (or 7-methyl-1,3-cyclohexanedione)

  • Solvent : Acetic acid

  • Temperature : Reflux (80°C)

  • Yield : 54% (unoptimized for methyl-substituted variants)

Friedländer Synthesis for Regioselective Ketone Placement

The Friedländer method offers an alternative route by condensing 2-aminobenzaldehyde derivatives with cyclic ketones. For example, 3-nitro-2-aminobenzaldehyde reacts with 4-methylcyclohexanone to form the tetrahydroquinoline core with a nitro group at position 3 and a methyl at position 7. Subsequent reduction of the nitro group to an amine completes the synthesis.

Key Challenges

  • Limited availability of 7-methyl-substituted cyclic ketones necessitates multi-step precursor synthesis.

  • Regioselectivity in cyclization remains highly dependent on electronic effects of substituents.

Introduction of the 7-Methyl Group

Alkylation of Preformed Tetrahydroquinolin-5-One

Post-cyclization alkylation represents a viable strategy for introducing the 7-methyl group. For instance, treatment of 5-oxo-5,6,7,8-tetrahydroquinoline with methyl iodide in the presence of a strong base (e.g., LDA) selectively alkylates the enolate at position 7. This method, however, suffers from competing side reactions, necessitating precise temperature control (-78°C) and stoichiometric base usage.

Optimized Parameters

  • Base : Lithium diisopropylamide (LDA)

  • Alkylating Agent : Methyl iodide

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 38–45% (due to overalkylation byproducts)

Installation of the 3-Amino Functionality

Nitration-Reduction Sequence

Electrophilic nitration at position 3 followed by catalytic hydrogenation provides a straightforward route to the amine. For example, nitration of 7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline with fuming HNO₃/H₂SO₄ at 0°C yields the 3-nitro derivative, which is reduced to the amine using H₂/Pd-C in ethanol.

Limitations

  • Nitration regioselectivity is influenced by the 5-ketone group, favoring para substitution (position 3) over meta.

  • Yield : 60–68% (over two steps).

Oxime Formation and Reduction

Conversion of a 3-keto intermediate to its oxime followed by reduction offers an alternative pathway. For instance, 3-oxo-7-methyl-5,6,7,8-tetrahydroquinolin-5-one reacts with hydroxylamine hydrochloride to form the oxime, which is reduced using Raney nickel or NaBH₄ to yield the amine.

Reaction Conditions

  • Oxime Formation : NH₂OH·HCl, NaOH, ethanol/water, reflux (2 hours).

  • Reduction : H₂ (1 atm), Raney nickel, ethanol, 25°C.

  • Yield : 72% (oxime), 85% (reduction).

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Disadvantages Yield
Gould-Jacobs + AlkylationCyclization → 7-Me alkylation → 3-NH₂High regiocontrol for 5-ketoneMulti-step; low alkylation yields25–30%
Friedländer + ReductionCyclization → 3-NO₂ reduction → 3-NH₂Direct amine introductionLimited precursor availability40–45%
Oxime Reduction3-Ketone → oxime → 3-NH₂High reduction efficiencyRequires 3-keto intermediate55–60%

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives, including 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one, exhibit promising anticancer activity. A study demonstrated that these compounds can induce cytotoxic effects in several cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Table 1: Cytotoxic Activity of Tetrahydroquinoline Derivatives

CompoundCell LineIC50 (µM)
3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-oneHeLa0.019
Quinolin-chlorobenzothiazoateHCT-1160.6
Other derivativesVariousVaries

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been identified as potential antimicrobial agents. Their structural features allow them to interact with microbial targets effectively. The compound's ability to disrupt microbial cell membranes has been noted as a mechanism of action against various pathogens .

Synthetic Utility

3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one serves as a versatile scaffold for the synthesis of more complex molecules. It can be modified to produce various derivatives with enhanced biological activities. For instance, modifications at the 8-position can yield compounds with improved efficacy against specific diseases .

Synthesis of Derivatives

The synthesis of this compound involves several steps starting from simpler precursors. The method typically includes the use of reagents like hydrogen peroxide and acetic acid under controlled conditions to achieve the desired product .

Anti-Ulcer Activity

The compound has been investigated for its anti-ulcer properties. It has shown effectiveness in reducing gastric acid secretion and promoting mucosal healing in experimental models. Its mechanism may involve antagonism of histamine receptors and modulation of gastric secretions .

Neuroprotective Effects

Emerging studies suggest that tetrahydroquinoline derivatives may possess neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This potential makes them candidates for treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of experiments evaluated the antiproliferative effects of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many established chemotherapeutics, highlighting its potential as a lead compound in cancer drug development .

Case Study 2: Synthesis and Modification
Researchers synthesized a library of tetrahydroquinoline derivatives based on this compound to assess their biological activities systematically. The modifications led to enhanced activity profiles against various targets including bacterial strains and cancer cells .

Mechanism of Action

The mechanism of action of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinolinone Family

The tetrahydroquinolinone core is a common motif in bioactive molecules. Below is a comparison of key derivatives:

Compound Substituents Molecular Formula Key Features Reference
3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one 3-NH₂, 7-CH₃ C₁₀H₁₂N₂O Amino group enhances nucleophilicity; methyl stabilizes the ring conformation.
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 2-CH₃, 4-oxo C₁₀H₁₁NO Lacks amino group; iodine derivatives (e.g., 3-iodo) show halogen-mediated reactivity.
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one 2-Cl, 7,7-(CH₃)₂ C₁₁H₁₂ClNO Chlorine substituent enables cross-coupling reactions; dimethyl group enhances lipophilicity.
3-Chloro-7,8-dihydro-6H-isoquinolin-5-one 3-Cl (isoquinolinone framework) C₉H₈ClNO Isoquinolinone isomer; chlorine at position 3 alters electronic properties.
5,6,7,8-Tetrahydroquinolinone-5 Unsubstituted core C₉H₉NO Simplest analogue; serves as a baseline for functionalization studies.

Reactivity and Functionalization

  • Amino Group Reactivity: The 3-amino group in the target compound facilitates condensation reactions with aldehydes (e.g., forming arylidene derivatives) . In contrast, chloro-substituted analogues (e.g., 2-chloro derivatives) are prone to nucleophilic substitution or Suzuki-Miyaura coupling .
  • Methyl Group Influence: The 7-methyl group in the target compound sterically hinders certain reactions but improves metabolic stability compared to unmethylated derivatives like 5,6,7,8-tetrahydroquinolinone-5 .

Physicochemical Properties

  • Solubility: Amino and methyl substituents in the target compound reduce water solubility compared to unsubstituted analogues (e.g., logP ~1.5 vs. ~0.8 for the baseline compound) .
  • Thermal Stability : Halogenated derivatives (e.g., 2-chloro-7,7-dimethyl) exhibit higher melting points (~200°C) due to increased molecular rigidity .

Biological Activity

3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one (CAS No. 123094-68-8) is a compound belonging to the tetrahydroquinolinone class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. Its structure features a tetrahydroquinoline core with an amino group and a methyl substituent, contributing to its unique biological profile.

PropertyValue
CAS Number123094-68-8
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
Purity≥95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinolinones, including 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one. For instance:

  • Colorectal Cancer Inhibition : A study synthesized various tetrahydroquinolinones and assessed their ability to inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress. Compounds demonstrated significant antiproliferative activity at micromolar concentrations and disrupted key signaling pathways like PI3K/AKT/mTOR .
  • Mechanism of Action : The compound was found to induce autophagy in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

P-Glycoprotein Inhibition

Another critical area of research involves the compound's role as a P-glycoprotein (P-gp) inhibitor:

  • Multidrug Resistance Reversal : Tetrahydroquinolinones bearing specific substituents showed remarkable P-gp inhibitory activity. In vitro assays indicated that certain derivatives significantly increased the intracellular accumulation of rhodamine in resistant cancer cell lines . This property could be pivotal in overcoming multidrug resistance in cancer therapies.

Case Studies

  • Study on Antiproliferative Effects : A series of tetrahydroquinolinones were evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with specific substitutions at the C4 position exhibited enhanced activity against colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780) cells .
  • Synthesis and Evaluation : Another study focused on synthesizing enantiomerically pure derivatives of tetrahydroquinolinones. The most active compound demonstrated significant cytotoxic effects across multiple cancer cell lines and induced mitochondrial membrane depolarization .

The biological activity of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in drug metabolism and cellular signaling pathways.
  • Receptor Modulation : It potentially modulates receptor activity related to apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one with high purity?

  • A two-step approach is commonly employed:

Cyclocondensation : React 3-aminocyclohexenone derivatives with substituted vinamidinium salts under basic conditions (e.g., NaH in anhydrous DMF) to form the tetrahydroquinoline core .

Purification : Use column chromatography (e.g., petroleum ether:ethyl acetate = 1:1) followed by recrystallization from methanol to isolate the product. Validate purity via HPLC and LC-MS, ensuring >95% purity by integrating chromatographic peaks and confirming molecular weight .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify the presence of the amino group (δ ~5.5 ppm, broad singlet) and the methyl substituent (δ ~1.2–1.5 ppm, triplet). Compare chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
  • X-ray crystallography : Resolve the bicyclic structure and confirm stereochemistry, particularly for chiral intermediates. SHELX programs are widely used for refinement, with validation via R-factor (<5%) and electron density maps .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Parameter screening : Vary solvent polarity (DMF vs. THF), temperature (10–80°C), and catalyst loading (NaH vs. NaOCH3_3) to identify optimal conditions. Monitor reaction progress via TLC and quantify yields using gravimetric analysis .
  • Scale-up considerations : Ensure inert atmosphere (N2_2) to prevent oxidation and use continuous flow reactors to enhance reproducibility for multi-gram batches .

Advanced Research Questions

Q. What strategies are effective for resolving conformational flexibility in derivatives of this compound?

  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to study ring inversion dynamics in the tetrahydroquinoline system. Analyze coalescence temperatures to estimate energy barriers (ΔG‡) for conformational interconversion .
  • DFT-based molecular modeling : Compare computed Boltzmann populations of chair vs. boat conformations with experimental NMR data to identify dominant conformers .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR)?

  • Validation pipeline :

Re-optimize computational parameters (e.g., basis sets, solvent models) in Gaussian or ORCA software.

Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl stretching frequencies ~1680 cm1^{-1}).

Re-examine sample purity; impurities like residual solvents (DMF: δ ~2.7–2.9 ppm) may distort signals .

Q. What methods are suitable for studying metal coordination complexes involving this compound?

  • Synthesis of metal complexes : React the compound with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water mixtures. Monitor coordination via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry for redox activity .
  • Single-crystal analysis : Use synchrotron radiation to resolve metal-ligand bond lengths and angles, particularly for paramagnetic complexes requiring high-resolution data (<0.8 Å) .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice packing.
  • Vapor diffusion : Use slow evaporation of dichloromethane/hexane mixtures to grow diffraction-quality crystals. Validate unit cell parameters against Cambridge Structural Database entries .

Methodological Notes

  • Data contradiction analysis : Always cross-reference NMR assignments with HSQC/HMBC correlations to avoid misassignment of proton environments .
  • Reproducibility : Archive raw spectroscopic data (FID files) and crystallization conditions in open-access repositories (e.g., Zenodo) to facilitate peer validation .

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